3-Chloro-4-(cyclopropylmethoxy)aniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Organic Synthesis and Materials Science
Aniline and its derivatives are fundamental building blocks in the landscape of modern organic chemistry and materials science. nbinno.comresearchgate.net As one of the most basic aromatic amines, the aniline structure provides a versatile scaffold for a multitude of chemical transformations. geeksforgeeks.org Its primary use is in the manufacturing of precursors for polyurethane, dyes, and other industrial chemicals. wikipedia.org In organic synthesis, the amino group on the aniline ring is highly reactive and directs electrophilic substitution reactions, enabling the introduction of various functional groups onto the aromatic ring. geeksforgeeks.orglibretexts.org
This reactivity makes aniline derivatives indispensable intermediates in the production of a vast array of fine chemicals, including pharmaceuticals, agrochemicals like herbicides and pesticides, and polymers. geeksforgeeks.orgresearchgate.net For instance, they are crucial in synthesizing drugs such as paracetamol and various antibiotics and anti-inflammatory agents. wikipedia.orgcoherentmarketinsights.com The versatility of aniline also extends to the rubber industry, where its derivatives are used as antioxidants and vulcanization accelerators to enhance the durability and performance of rubber products. researchgate.netcoherentmarketinsights.com Furthermore, in materials science, aniline derivatives are precursors for conducting polymers like polyaniline, which have applications in electronics and antistatic coatings, as well as in the creation of advanced materials with specific optical or electronic properties. ontosight.airsc.org
Unique Reactivity and Conformational Aspects of Cyclopropylmethoxy Moieties in Aromatic Systems
The cyclopropyl (B3062369) group, a three-membered carbocycle, is known for its significant ring strain and unique electronic properties, which resemble those of a double bond. When incorporated into a larger molecule as part of a cyclopropylmethoxy substituent, it can exert notable steric and stereoelectronic effects. researchgate.net The strain within the cyclopropyl ring influences the reactivity and conformation of the entire moiety. dalalinstitute.com This substituent can impact the electron density of the aromatic system to which it is attached, thereby modulating the ring's susceptibility to chemical reactions.
Conformational analysis, which examines the different spatial arrangements of a molecule generated by rotation around single bonds, is crucial for understanding the behavior of the cyclopropylmethoxy group. unicamp.bruwlax.edu The orientation of the cyclopropyl ring relative to the methoxy (B1213986) linker and the aromatic system can lead to different stable conformations. uwlax.edu For instance, studies on related molecules like cyclopropyl methyl ketone have shown that specific conformations (s-cis or s-trans) can be more stable due to the interplay of steric and electronic factors. uwlax.edu This conformational preference can, in turn, influence how the molecule interacts with other reagents or biological targets, making it a key consideration in the design of new materials and therapeutic agents. researchgate.net
Historical Context and Evolution of Research on Halo- and Alkoxy-Anilines
The history of aniline research began in the 19th century with its first isolation from the destructive distillation of indigo (B80030) in 1826. wikipedia.org The subsequent development of a synthetic route from coal tar made aniline readily available and inexpensive, paving the way for the synthetic dye industry. wikipedia.orgsciencemuseum.org.uk The discovery of mauveine, the first synthetic purple dye, by William Henry Perkin in 1856 from aniline marked a turning point, sparking a boom in the creation of a wide spectrum of aniline-based dyes. sciencemuseum.org.uk
Early research quickly expanded to include modified aniline structures to fine-tune color and other properties. The introduction of halogen (halo) and alkoxy substituents was a key step in this evolution. Haloanilines became important intermediates for a wide range of products, including dyes, drugs, and pesticides. researchgate.net A critical synthetic method for their production is the catalytic hydrogenation of aromatic halonitro compounds. researchgate.net Similarly, alkoxy-anilines, often referred to as anisidines, found broad application. The methoxy group (-OCH3), for example, is an activating group that influences the reactivity of the aromatic ring in electrophilic substitution reactions. masterorganicchemistry.com The systematic study of these substituted anilines has been crucial for developing new synthetic methodologies and for producing a diverse array of complex organic molecules with tailored functionalities. researchgate.netresearchgate.net In recent years, haloanilines have also been identified as a new class of disinfection byproducts in drinking water, prompting further research into their occurrence and stability. acs.orgnih.gov
Research Gaps and Opportunities Pertaining to 3-Chloro-4-(cyclopropylmethoxy)aniline
While the broader classes of haloanilines and alkoxy-anilines are well-established in chemical literature, specific and more complex derivatives like this compound remain comparatively underexplored. A survey of available information reveals basic chemical data such as its CAS number (70338-96-4), molecular formula (C10H12ClNO), and molecular weight (197.66 g/mol ). bldpharm.comchemicalbook.com It is commercially available as a research chemical, indicating its potential utility as a building block in synthesis. bldpharm.com
However, there is a notable lack of in-depth studies focused on the specific reactivity, biological activity, or material properties of this compound itself. The compound is structurally related to intermediates used in the synthesis of pharmaceuticals, such as Lapatinib, which features a 3-chloro-4-(benzyloxy)aniline core. pharmaffiliates.com This suggests a significant opportunity for research into its potential as a precursor for novel therapeutic agents, particularly in oncology. The unique combination of the deactivating chloro group, the activating cyclopropylmethoxy group, and the aniline amine presents a complex electronic and steric profile. numberanalytics.com Detailed investigation into its synthetic applications, potential for polymerization, and biological screening could uncover novel uses and expand the chemical space available to medicinal chemists and materials scientists. The current scarcity of dedicated research literature represents a clear gap, highlighting the potential for new and impactful discoveries centered on this specific molecule.
Chemical Compound Data
Below are interactive tables detailing the properties of this compound and a list of other compounds mentioned in this article.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNVHQPIZQVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design for 3 Chloro 4 Cyclopropylmethoxy Aniline
Strategic Approaches to Aryl Ether Formation in Substituted Anilines
Nucleophilic aromatic substitution (SNAr) provides a direct method for installing the cyclopropylmethoxy group. chemistrysteps.comwikipedia.org This pathway involves the reaction of a nucleophile, in this case, the cyclopropylmethoxide anion, with an aromatic ring that is activated towards nucleophilic attack. masterorganicchemistry.com For this reaction to be effective, the aromatic ring must contain strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halogen. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing 3-chloro-4-(cyclopropylmethoxy)aniline, a common precursor would be 3,4-dichloronitrobenzene. The nitro group activates the ring, and the chlorine atom at the 4-position serves as the leaving group for substitution by cyclopropylmethoxide.
Key Features of SNAr:
Activation: Requires strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.
Leaving Group: Halogens are common leaving groups.
Nucleophile: A strong nucleophile, such as an alkoxide, is necessary.
The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed.
Transition metal-catalyzed cross-coupling reactions offer alternative and often milder conditions for forming the aryl ether bond.
Copper-Catalyzed Etherification (Ullmann Condensation): This classic method involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. While effective, traditional Ullmann conditions often require high reaction temperatures. More recent developments have led to milder reaction conditions using various copper catalysts and ligands. nih.govnih.gov
Palladium-Catalyzed Etherification (Buchwald-Hartwig Amination): While primarily known for C-N bond formation, palladium-catalyzed cross-coupling can also be adapted for C-O bond formation. These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions. The choice of ligand is critical for achieving high efficiency in these reactions. researchgate.net
These catalytic methods can be advantageous when the substrate is not sufficiently activated for SNAr or when milder conditions are required to avoid side reactions.
Reduction Strategies for Nitro-Precursors to the Aniline (B41778) Functionality
The aniline group is most commonly introduced by the reduction of a nitro group. This transformation is a fundamental process in the synthesis of many aromatic amines. wikipedia.org The choice of reducing agent and conditions is important to ensure high yields and chemoselectivity, especially when other reducible functional groups are present.
Catalytic hydrogenation is a widely used and often "greener" method for the reduction of nitroarenes. researchgate.netrsc.org This process involves the use of hydrogen gas and a metal catalyst.
Common Catalysts and Conditions:
Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst.
Platinum(IV) Oxide (PtO₂): Another robust catalyst for this transformation. wikipedia.org
Raney Nickel: A cost-effective alternative, though sometimes less selective. wikipedia.org
A key consideration in catalytic hydrogenation is selectivity. When the substrate contains other reducible groups, such as halogens, the reaction conditions must be carefully controlled to avoid undesired side reactions like hydrodehalogenation. nih.govacs.org The use of specific catalysts, such as sulfided platinum, can enhance the chemoselective reduction of the nitro group in the presence of halides. nih.gov
| Catalyst | Typical Conditions | Advantages | Selectivity Considerations |
| Pd/C | H₂ (gas), solvent (e.g., EtOH, EtOAc) | High efficiency, common | Can lead to hydrodehalogenation |
| PtO₂ | H₂ (gas), solvent (e.g., EtOH, AcOH) | Effective for various substrates | May require milder conditions for selectivity |
| Raney Ni | H₂ (gas), solvent (e.g., EtOH) | Cost-effective | Can be less selective |
| Sulfided Pt | H₂ (gas), low temperature and pressure | High chemoselectivity for nitro group reduction in the presence of halides nih.gov | Specialized catalyst |
The reduction of nitroarenes using metals in acidic media is a classical and reliable method. wikipedia.org
Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is a very common and cost-effective method for the large-scale production of anilines. wikipedia.orgchemicalbook.com The reaction is heterogeneous and proceeds through a series of single-electron transfers from the metal surface. stackexchange.com While robust, this method generates significant amounts of iron oxide sludge. rsc.org
Tin(II) Chloride (SnCl₂): This reagent is also effective for the reduction of nitroarenes and can sometimes offer better selectivity than more reactive reducing agents. wikipedia.org It is often used in laboratory-scale syntheses.
Tin Hydrides: Tri-n-butyltin hydride can be used for the reductive removal of nitro groups, proceeding through a radical chain mechanism. rsc.orgorganicchemistrydata.org
These methods are generally tolerant of a wide range of functional groups, including halogens.
Regioselective Chlorination Methodologies
The introduction of the chlorine atom at the 3-position of the 4-(cyclopropylmethoxy)aniline core requires a regioselective chlorination strategy. The directing effects of the amino and ether groups on the aromatic ring will influence the position of electrophilic substitution. Both are ortho-, para-directing groups.
Direct chlorination of anilines can be achieved using various reagents. nih.gov
N-Chlorosuccinimide (NCS): NCS is a mild and convenient source of electrophilic chlorine for the chlorination of activated aromatic rings like anilines and phenols. commonorganicchemistry.comorganic-chemistry.org The reaction can be carried out under relatively neutral conditions. researchgate.netresearchgate.net
Sulfuryl Chloride (SO₂Cl₂): This reagent can also be used for the chlorination of anilines. The regioselectivity can sometimes be controlled by the choice of catalyst or reaction conditions. For instance, the use of a secondary amine as an organocatalyst with sulfuryl chloride has been shown to favor ortho-chlorination. rsc.org
Copper(II) Chloride (CuCl₂): Direct chlorination of unprotected anilines can be achieved with high para-regioselectivity using copper(II) chloride, often in an ionic liquid as the solvent. nih.govresearchgate.net
The timing of the chlorination step is crucial. If performed on 4-(cyclopropylmethoxy)aniline, the strong ortho-, para-directing nature of the amino and ether groups would likely lead to a mixture of products. Therefore, it is often more strategic to introduce the chlorine atom at an earlier stage of the synthesis, for example, by starting with a pre-chlorinated precursor.
Stereochemical Control in Synthesis
In the context of this compound, the cyclopropylmethoxy group itself is achiral as the cyclopropane (B1198618) ring is unsubstituted. Therefore, the synthesis of the target molecule does not involve the generation of new stereocenters, and issues of stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable.
However, if the cyclopropane ring were to be substituted in a manner that creates one or more chiral centers, stereochemical control would become a critical consideration. In such a hypothetical scenario, the stereochemistry of the final product would be dictated by the stereochemistry of the cyclopropylmethyl halide precursor used in the Williamson ether synthesis. The synthesis of enantiomerically pure or enriched substituted cyclopropylmethanols, and their subsequent conversion to the corresponding halides, would be necessary to achieve a stereochemically defined final product. Methodologies for the stereoselective synthesis of cyclopropyl (B3062369) alcohols often involve asymmetric cyclopropanation reactions.
Comparative Analysis of Synthetic Routes for Analogous Compounds
The synthetic strategies for this compound can be better understood by comparing them with the methodologies used for analogous compounds with variations in the alkoxy group and the halogenation pattern.
Synthesis of this compound Analogs with Varied Alkoxy Groups
The synthesis of 3-chloro-4-alkoxyanilines generally follows a similar two-step sequence of etherification of a nitrophenol followed by nitro group reduction. The choice of the alkylating agent is the primary variable in synthesizing these analogs.
A common method for the etherification step is the Williamson ether synthesis , which involves the reaction of a phenoxide with an alkyl halide. For instance, the synthesis of 3-chloro-4-methoxyaniline starts from 3-chloro-4-nitrophenol, which is deprotonated with a base to form the corresponding phenoxide. This phenoxide is then reacted with a methylating agent like dimethyl sulfate or methyl iodide to yield 2-chloro-1-methoxy-4-nitrobenzene nih.govnih.govresearchgate.netnist.govsigmaaldrich.com. The subsequent reduction of the nitro group, typically with iron powder in acetic acid or through catalytic hydrogenation, affords the final 3-chloro-4-methoxyaniline.
Similarly, the synthesis of 3-chloro-4-(phenethyloxy)aniline would involve the reaction of 3-chloro-4-nitrophenoxide with phenethyl bromide. The resulting 2-chloro-4-nitro-1-(phenethyloxy)benzene is then reduced to the target aniline.
In the case of more complex alkoxy groups, such as the 4-chlorophenoxy group in 3-chloro-4-(4-chlorophenoxy)aniline, an Ullmann condensation can be employed. This involves the reaction of 3,4-dichloronitrobenzene with 4-chlorophenol in the presence of a base and a copper catalyst to form the diaryl ether, which is then reduced. nih.gov
The following table provides a comparative overview of the synthesis of 3-chloro-4-alkoxyaniline analogs:
| Target Compound | Starting Nitrophenol | Alkylating/Arylating Agent | Etherification Method | Reduction Method |
| 3-Chloro-4-methoxyaniline | 3-Chloro-4-nitrophenol | Dimethyl sulfate or Methyl iodide | Williamson Ether Synthesis | Catalytic Hydrogenation or Fe/AcOH |
| 3-Chloro-4-(phenethyloxy)aniline | 3-Chloro-4-nitrophenol | Phenethyl bromide | Williamson Ether Synthesis | Fe/NH4Cl |
| 3-Chloro-4-(4-chlorophenoxy)aniline | 3,4-Dichloronitrobenzene | 4-Chlorophenol | Ullmann Condensation | Fe/AcOH |
Synthesis of this compound Analogs with Different Halogenation Patterns
The synthesis of 4-(cyclopropylmethoxy)aniline analogs with different halogens at the 3-position requires distinct synthetic strategies, often starting from differently halogenated precursors.
For the synthesis of a bromo-analog, 3-bromo-4-(cyclopropylmethoxy)aniline , a plausible route would start with 4-amino-2-bromophenol. This starting material could be subjected to a Williamson ether synthesis with a cyclopropylmethyl halide to introduce the cyclopropylmethoxy group, followed by appropriate functional group manipulations if necessary. An alternative approach involves the bromination of a suitable precursor. For instance, the synthesis of 3-bromo-4-methoxyaniline has been achieved by the bromination of p-anisidine, followed by separation of the desired isomer. A patent describes a method for preparing 3-bromo-4-methoxyaniline starting from p-nitrochlorobenzene, which undergoes bromination, etherification, and then nitro-reduction google.com.
The synthesis of a fluoro-analog, 3-fluoro-4-(cyclopropylmethoxy)aniline , would likely start from a fluorinated precursor such as 1,2-difluoro-4-nitrobenzene or 3-chloro-4-fluoronitrobenzene google.com. For example, the synthesis of 3-fluoro-4-morpholinoaniline involves the nucleophilic aromatic substitution of a fluorine atom on 1,2-difluoro-4-nitrobenzene with morpholine, followed by reduction of the nitro group researchgate.net. A similar strategy could be envisioned for the introduction of the cyclopropylmethoxy group. The synthesis of 3-fluoro-4-methoxyaniline serves as a useful reference, where 4-amino-2-fluoroanisole is a key intermediate innospk.comchemimpex.com.
The following table outlines synthetic approaches for analogs with different halogenation patterns:
| Target Compound | Key Precursor(s) | Key Transformation(s) |
| 3-Bromo-4-(cyclopropylmethoxy)aniline | 4-Amino-2-bromophenol, Cyclopropylmethyl halide | Williamson Ether Synthesis |
| 3-Bromo-4-methoxyaniline | p-Anisidine or p-Nitrochlorobenzene | Bromination, Etherification, Nitro Reduction google.com |
| 3-Fluoro-4-(cyclopropylmethoxy)aniline | 1,2-Difluoro-4-nitrobenzene, Cyclopropylmethanol | Nucleophilic Aromatic Substitution, Williamson Ether Synthesis, Nitro Reduction |
| 3-Fluoro-4-methoxyaniline | 4-Amino-2-fluoroanisole | N/A (Starting Material) innospk.comchemimpex.com |
| 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoronitrobenzene | Catalytic Hydrogenation google.com |
Chemical Reactivity and Transformation Studies of 3 Chloro 4 Cyclopropylmethoxy Aniline
Reactions Involving the Aromatic Amine Moiety
The aromatic amine group in 3-Chloro-4-(cyclopropylmethoxy)aniline is a versatile functional group that readily participates in various reactions, including substitutions at the nitrogen atom and reactions involving the formation of new bonds, such as in coupling and condensation processes.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the primary amine in this compound can act as a nucleophile, reacting with electrophiles in N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. For instance, substituted anilines can be N-arylated by reacting with activated heterocyclic compounds. In a process analogous to the synthesis of quinazoline (B50416) derivatives, this compound can react with 4-chloroquinazolines. This type of nucleophilic aromatic substitution typically occurs in a solvent like isopropanol (B130326) under reflux conditions to yield the corresponding N-aryl quinazoline derivative. nih.gov A closely related compound, 3-chloro-4-(3-fluorobenzyloxy)-aniline, reacts with 6-acetoxy-4-chloroquinazoline in isopropanol under reflux for three hours to produce the corresponding N-{4-[3-chloro-4-(3-fluorobenzyloxy)-phenylamino]-quinazolin-6-yl}-acetamide in high yield. google.com
N-Acylation: The amine group can be acylated using acylating agents like acid chlorides or anhydrides to form amides. A common acylation reaction is the formation of an acetamide. For example, N-(substituted phenyl)-2-chloroacetamides are synthesized by reacting substituted anilines with chloroacetyl chloride. nih.gov The reaction of this compound with an acylating agent such as acetyl chloride would be expected to yield N-(3-chloro-4-(cyclopropylmethoxy)phenyl)acetamide. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct. neliti.com
| Reaction Type | Reactants | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Arylation (Analogous) | 3-chloro-4-(3-fluorobenzyloxy)-aniline + 6-acetoxy-4-chloroquinazoline | Isopropanol, reflux, 3h | N-{4-[3-chloro-4-(3-fluorobenzyloxy)-phenylamino]-quinazolin-6-yl}-acetamide | google.com |
| N-Acylation (General) | Substituted anilines + Chloroacetyl chloride | Various solvents (e.g., acetic acid, acetonitrile), often at low temperatures | N-(substituted phenyl)-2-chloroacetamides | nih.govneliti.com |
Diazo Coupling Reactions and Derived Compounds
Aromatic primary amines like this compound can be converted into diazonium salts, which are versatile intermediates for synthesizing a variety of compounds, most notably azo dyes.
The process begins with diazotization, where the aniline (B41778) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. globalresearchonline.netresearchgate.net The resulting 3-chloro-4-(cyclopropylmethoxy)benzenediazonium salt is an electrophile that can then react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, in a reaction known as azo coupling. globalresearchonline.net
For example, coupling the diazonium salt of this compound with an alkaline solution of 1-naphthol (B170400) (α-naphthol) would be expected to produce a vividly colored azo dye. doubtnut.comcore.ac.uk The electrophilic diazonium ion attacks the activated naphthol ring, typically at the position para to the hydroxyl group, to form an azo compound characterized by the -N=N- linkage. doubtnut.com
| Step | Reactant | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Diazotization | This compound | NaNO₂, HCl(aq), 0-5 °C | 3-chloro-4-(cyclopropylmethoxy)benzenediazonium chloride | globalresearchonline.net |
| 2. Azo Coupling | Diazonium salt + 1-Naphthol | Alkaline medium | Azo dye derivative | doubtnut.com |
Amidation and Condensation Reactions
Amidation: Beyond simple N-acylation, the amine can participate in more complex amide bond formations, which are fundamental in medicinal chemistry. nih.gov The coupling of an aniline derivative with a carboxylic acid typically requires an activating agent to convert the carboxylic acid into a more reactive species. researchgate.net For electron-deficient anilines, which are less nucleophilic, stronger coupling agents may be necessary. rsc.org A common method involves the use of reagents like phosphorus trichloride (B1173362) in a solvent such as xylene to facilitate the reaction between a substituted aniline and a carboxylic acid, forming the corresponding amide. nih.gov For example, 3-chloro-4-(4′-chlorophenoxy)aniline has been successfully reacted with 3,5-diiodosalicylic acid using phosphorus trichloride to yield the amide product, rafoxanide. nih.gov
Condensation Reactions: The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netderpharmachemica.comijapbc.com This reaction typically involves refluxing the aniline and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. orientjchem.org The formation of the C=N double bond is a reversible process driven by the removal of water. nih.gov For instance, the condensation of 3-Chloro-4-(4-Chloro-phenoxy)aniline with 5-nitro-2-thiophene-carboxaldehyde in refluxing ethanol (B145695) yields the corresponding Schiff base. nih.gov
A significant application of this reactivity is in the synthesis of heterocyclic compounds like quinazolines. This compound serves as a key intermediate in the synthesis of certain kinase inhibitors. It can be condensed with other molecules to build the quinazoline core structure, a reaction that is central to the preparation of various pharmaceuticals. nih.gov
Transformations at the Cyclopropylmethoxy Substituent
The cyclopropylmethoxy group consists of a stable ether linkage and a strained three-membered cyclopropane (B1198618) ring, both of which can undergo specific chemical transformations under certain conditions.
Reactions of the Cyclopropane Ring (e.g., Ring Opening)
The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, including catalytic hydrogenation, electrophilic attack, or radical mechanisms. acs.org The cleavage of a C-C bond in the ring relieves this strain.
In derivatives of cyclopropyl (B3062369) carbinol, palladium-catalyzed reactions with aryl boronic acids can lead to a tandem Heck-ring-opening process. acs.org The selectivity of which C-C bond cleaves can be influenced by directing groups, such as a nearby hydroxyl group. acs.org While specific studies on the ring-opening of this compound itself are not widely documented, the general reactivity suggests that under radical or strong acid conditions, the cyclopropane ring could potentially open. For example, reactions involving N-cyclopropylamides have shown that ring-opening can be induced by Lewis acids like AlCl₃. researchgate.net
Cleavage and Derivatization of the Ether Linkage
The ether linkage in aryl alkyl ethers, such as the one in this compound, is generally stable but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). nih.gov This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
In the case of an aryl alkyl ether, the cleavage consistently occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and nucleophilic substitution on an sp²-hybridized carbon is unfavorable. The reaction would yield a phenol and an alkyl halide. Therefore, treatment of this compound with a strong acid like HBr would be expected to produce 4-amino-2-chlorophenol (B1200274) and cyclopropylmethyl bromide.
The synthesis of related compounds, such as 3-chloro-4-cyclopropylmethoxyphenylacetic acid, starts from 3-chloro-4-hydroxyacetophenone and involves etherification with cyclopropylmethyl bromide, demonstrating the formation of this ether linkage from the corresponding phenol. nih.gov
Reactivity Modulations by the Chlorine Atom
The chlorine atom on the aromatic ring of this compound plays a pivotal role in its chemical transformations. As an electronegative halogen, it deactivates the ring towards electrophilic aromatic substitution through its inductive effect. However, its presence is crucial for enabling nucleophilic aromatic substitution and a variety of metal-catalyzed cross-coupling reactions, providing a handle for significant molecular elaboration.
The chlorine atom of this compound can be displaced by nucleophiles, a reaction characteristic of aryl halides. This transformation is a cornerstone of its use in synthetic chemistry, particularly in the construction of heterocyclic systems. A notable example is its reaction with substituted pyrimidines.
In the synthesis of novel compounds, this compound has been shown to react with 4,6-dichloro-2-(propylthio)pyrimidine-5-carbaldehyde. This reaction proceeds via a nucleophilic aromatic substitution pathway where the amino group of the aniline attacks one of the chloro-substituted carbons of the pyrimidine (B1678525) ring. Specifically, the reaction leads to the formation of 6-chloro-4-((3-chloro-4-(cyclopropylmethoxy)phenyl)amino)-2-(propylthio)pyrimidine-5-carbaldehyde. This transformation is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like 2-butanol. The reaction is generally heated to facilitate the substitution. This process selectively forms a new carbon-nitrogen bond, demonstrating the utility of the aniline as a nucleophile in building more complex molecular architectures.
Detailed findings from such a reaction are presented in the table below:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Yield |
| This compound | 4,6-dichloro-2-(propylthio)pyrimidine-5-carbaldehyde | DIPEA | 2-Butanol | 100 °C | 6-chloro-4-((3-chloro-4-(cyclopropylmethoxy)phenyl)amino)-2-(propylthio)pyrimidine-5-carbaldehyde | 81% |
This interactive table provides a summary of the nucleophilic aromatic substitution reaction involving this compound.
While specific examples of Suzuki, Heck, or Sonogashira reactions involving this compound are not extensively detailed in publicly available research, the principles of these reactions are broadly applicable to aryl chlorides. The chlorine atom serves as a reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester). This would result in the formation of a new carbon-carbon bond at the position of the chlorine atom, yielding a biaryl compound. The reaction typically requires a palladium catalyst (such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (like K₂CO₃ or Cs₂CO₃).
Heck Reaction: In a potential Heck reaction, this compound would be coupled with an alkene in the presence of a palladium catalyst and a base. This would lead to the formation of a substituted alkene, with the aryl group from the aniline adding across the double bond.
Sonogashira Coupling: This reaction would forge a carbon-carbon bond between the chlorinated carbon of the aniline and a terminal alkyne. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
The successful implementation of these cross-coupling reactions would depend on the careful selection of catalysts, ligands, and reaction conditions to overcome the lower reactivity of the aryl chloride compared to aryl bromides or iodides, and to manage potential interference from the amino and ether functionalities.
Role As a Key Intermediate in Complex Molecular Architectures
Utilization in the Synthesis of Heterocyclic Frameworks
Aniline (B41778) derivatives are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. While specific research detailing the use of 3-Chloro-4-(cyclopropylmethoxy)aniline is limited, its structural features suggest its potential as a precursor for valuable heterocyclic systems.
For instance, substituted anilines are commonly employed in the synthesis of quinazolines, a class of compounds with significant pharmacological activities. The general synthetic approach often involves the reaction of an aniline with a suitable carbonyl compound or its derivative to construct the quinazoline (B50416) core. The presence of the chloro and cyclopropylmethoxy groups on the aniline ring could be leveraged to synthesize novel quinazoline derivatives with potentially enhanced biological profiles.
Similarly, the synthesis of benzimidazoles, another important heterocyclic scaffold in medicinal chemistry, often starts from ortho-phenylenediamines, which can be prepared from aniline precursors. The amino group of this compound can be readily transformed into other functional groups, paving the way for the construction of the benzimidazole (B57391) ring system.
| Heterocyclic Framework | General Synthetic Precursor | Potential Role of this compound |
| Quinazolines | Substituted Anilines | Direct precursor in condensation reactions to form the quinazoline core. |
| Benzimidazoles | ortho-Phenylenediamines | Can be converted to the corresponding ortho-phenylenediamine for subsequent cyclization. |
Application as a Building Block in Polyaromatic Systems
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives often relies on the strategic coupling of smaller aromatic units. Substituted anilines can be utilized in various synthetic strategies to construct these extended π-systems. While direct applications of this compound in this area are not extensively documented, its structure lends itself to established synthetic methodologies.
For example, aniline derivatives can be transformed into diazonium salts, which are versatile intermediates in organic synthesis. These salts can undergo reactions like the Gomberg–Bachmann reaction to form biaryl compounds, which are precursors to larger polyaromatic systems. The chloro and cyclopropylmethoxy substituents would be carried through the synthesis, allowing for the creation of functionalized polyaromatic hydrocarbons with tailored properties.
Precursor for Advanced Organic Materials Research
The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced organic materials, including polymers, dyes, and ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
The polymerization of aniline and its derivatives is a well-established method for producing conducting polymers, known as polyanilines. These materials have applications in various fields, including electronics, sensors, and anti-corrosion coatings. The properties of polyanilines can be tuned by introducing substituents on the aniline monomer. The incorporation of the 3-chloro and 4-(cyclopropylmethoxy) groups into a polyaniline backbone could influence the polymer's solubility, processability, and electronic properties.
In the realm of dyes, aniline derivatives are key intermediates in the synthesis of azo dyes, which are widely used as colorants. The synthesis involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. This compound could serve as the amine component in this reaction, leading to the formation of novel azo dyes with specific color and fastness properties.
Furthermore, the amino group of this compound can be modified to create Schiff base ligands. These ligands, formed by the condensation of an amine with an aldehyde or ketone, are capable of coordinating with various metal ions to form metal complexes. Such complexes can exhibit interesting catalytic, magnetic, and optical properties.
| Material Class | Synthetic Role of this compound | Potential Properties |
| Polyanilines | Monomer for oxidative polymerization | Modified solubility, conductivity, and processability. |
| Azo Dyes | Diazotization component | Novel color and lightfastness properties. |
| Schiff Base Ligands | Amine precursor for condensation reactions | Formation of metal complexes with unique catalytic or physical properties. |
Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). The properties of these materials are highly dependent on the structure and functionality of the organic linkers.
While specific examples are yet to be widely reported, this compound represents a potential candidate for a functional linker in the synthesis of MOFs and COFs. The amino group can be functionalized to introduce coordinating groups for metal binding in MOFs or reactive sites for covalent bond formation in COFs. The chloro and cyclopropylmethoxy groups would then decorate the pores of the resulting framework, potentially influencing its adsorption, separation, or catalytic properties. The tailored design of organic linkers is a key area of research in MOF and COF chemistry, and versatile building blocks like this compound are valuable assets in this endeavor.
Advanced Spectroscopic and Structural Elucidation Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 3-Chloro-4-(cyclopropylmethoxy)aniline, ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could offer insights into the molecule's preferred conformation and dynamic behavior.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amine, methoxy (B1213986), and cyclopropyl (B3062369) protons. The aromatic region would likely display a set of signals corresponding to the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments, leading to complex splitting patterns. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. researchgate.net The cyclopropylmethoxy group would exhibit characteristic signals for the methylene (B1212753) (-OCH₂-) protons and the cyclopropyl ring protons.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electron-donating amino and cyclopropylmethoxy groups and the electron-withdrawing chloro substituent.
Conformational analysis of the cyclopropylmethoxy group's orientation relative to the aniline (B41778) ring could be investigated through NOESY experiments and by analyzing coupling constants. The flexibility of the ether linkage allows for rotation, and the molecule likely exists in a dynamic equilibrium of conformers in solution. The solvent can also play a significant role in influencing the chemical shifts of both amine and aromatic protons. researchgate.net
Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values based on analogous compounds and predictive software. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H (C5-H) | 6.8 - 7.0 | Doublet (d) |
| Aromatic H (C2-H) | 6.7 - 6.9 | Doublet (d) |
| Aromatic H (C6-H) | 6.6 - 6.8 | Doublet of doublets (dd) |
| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |
| Methylene (O-CH₂) | 3.8 - 4.0 | Doublet (d) |
| Cyclopropyl (CH) | 1.1 - 1.3 | Multiplet (m) |
| Cyclopropyl (CH₂) | 0.5 - 0.7 | Multiplet (m) |
| Cyclopropyl (CH₂) | 0.3 - 0.5 | Multiplet (m) |
Predicted ¹³C NMR Spectral Data for this compound Note: These are estimated values based on analogous compounds and predictive software. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (C-O) | 148 - 152 |
| C1 (C-NH₂) | 140 - 144 |
| C3 (C-Cl) | 120 - 124 |
| C5 | 118 - 122 |
| C2 | 115 - 119 |
| C6 | 114 - 118 |
| Methylene (O-CH₂) | 72 - 76 |
| Cyclopropyl (CH) | 10 - 14 |
| Cyclopropyl (CH₂) | 2 - 5 |
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although a crystal structure for this compound has not been reported, analysis of related chloroaniline and alkoxy-aniline structures allows for predictions of its likely solid-state characteristics. researchgate.netacs.org
The arrangement of molecules in the crystal, or crystal packing, is governed by a combination of forces including hydrogen bonding, van der Waals interactions, and potentially weaker C-H···π or halogen interactions. researchgate.net In substituted anilines, zig-zag or columnar packing arrangements are common. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules and is often dependent on crystallization conditions like solvent, temperature, and pressure. youtube.com It is plausible that this compound could exhibit polymorphism, with different polymorphs displaying distinct packing arrangements and, consequently, different physical properties. Any research into this compound would necessitate a thorough polymorphic screen to identify different crystalline forms.
Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Molecules per unit cell (Z) | 4 or 8 |
| Key Interactions | N-H···N, N-H···O Hydrogen Bonds |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. scirp.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Correlation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. The spectra arise from the vibrations of chemical bonds (stretching, bending, wagging).
For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the N-H, C-H (aromatic and aliphatic), C-O, C-N, and C-Cl bonds. The N-H stretching vibrations of the primary amine would typically appear as two bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl and methoxy groups would appear just below 3000 cm⁻¹. The C-O-C ether linkage would show strong characteristic bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ range. researchgate.net The C-Cl stretching vibration would be found at lower wavenumbers, typically in the 600-800 cm⁻¹ region.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net
Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400 - 3500 |
| N-H (Amine) | Scissoring | 1600 - 1650 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1500 - 1620 |
| C-O (Ether) | Asymmetric Stretch | 1230 - 1270 |
| C-N (Aromatic Amine) | Stretch | 1280 - 1350 |
| C-Cl | Stretch | 600 - 800 |
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂ClNO), HRMS would be used to validate its molecular formula by matching the experimental mass-to-charge ratio (m/z) of the molecular ion to the calculated exact mass. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).
Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecule. The fragmentation of anilines is well-documented and typically involves characteristic losses. researchgate.net For the title compound, common fragmentation pathways initiated by electron ionization would likely include:
Loss of the cyclopropyl group: Cleavage of the ether side chain could lead to the loss of a C₃H₅ radical.
Alpha-cleavage: Fission of the bond between the cyclopropyl ring and the methylene group is a probable event.
Loss of the entire alkoxy group: Cleavage of the C(aromatic)-O bond could occur.
Loss of NH₃: A common fragmentation pathway for primary aromatic amines. researchgate.net
Loss of Cl atom: Following initial fragmentation, the chlorine atom could be lost.
By analyzing the precise masses of the fragment ions, the sequence of these fragmentation events can be pieced together, providing further structural confirmation.
Predicted Fragmentation Pattern in Mass Spectrometry
| Ion | Proposed Structure / Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 197/199 |
| [M - C₃H₅]⁺ | Loss of cyclopropyl radical | 156/158 |
| [M - OCH₂C₃H₅]⁺ | Loss of cyclopropylmethoxy radical | 126/128 |
| [M - NH₃]⁺ | Loss of ammonia | 180/182 |
| [M - Cl]⁺ | Loss of chlorine radical | 162 |
Theoretical and Computational Chemistry of 3 Chloro 4 Cyclopropylmethoxy Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometric and electronic structure, which dictates the molecule's behavior.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Chloro-4-(cyclopropylmethoxy)aniline, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would be the first step in a computational analysis. dergipark.org.trmdpi.com
The primary goal of this analysis would be to determine the molecule's most stable three-dimensional conformation, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. nanobioletters.com The resulting energetic information would provide the molecule's stability. For similar but different molecules, DFT has been successfully used to correlate calculated geometric parameters with experimental data, showing good agreement. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. pastic.gov.pk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (related to EHOMO).
Electron Affinity (A): The energy released when an electron is added (related to ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Studies on other aniline (B41778) derivatives have used these calculated parameters to predict and explain their reactivity patterns. thaiscience.infopastic.gov.pk A molecular electrostatic potential (MEP) map would also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, guiding predictions about where it would interact with other reagents. nih.gov
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Transition State Analysis and Activation Barriers for Key Transformations
To understand how this compound participates in chemical reactions, computational chemists would model the reaction pathways. This involves identifying the structures of the transition states—the highest energy points along the reaction coordinate that connect reactants to products.
Solvent Effects on Reaction Energetics and Selectivity
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and outcomes. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products. This is crucial for accurately predicting reaction energetics and selectivity in a realistic chemical environment. For instance, calculations on a substituted aniline trimer showed that the zwitterionic form is energetically preferred in acetonitrile (B52724) solvent. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed picture of electron-level behavior, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time.
For this compound, molecular dynamics (MD) simulations could be used to understand its behavior in a condensed phase, such as in a solution or as part of a larger system. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. This approach is valuable for understanding conformational flexibility, diffusion in a solvent, and interactions with other molecules, such as in a biological system or a material matrix. DFT studies on mixtures containing aniline have been complemented by MD simulations to better understand intermolecular interactions. researchgate.net
Conformational Analysis of the Cyclopropylmethoxy Group
The conformational landscape of this compound is largely defined by the orientation of the cyclopropylmethoxy group relative to the aniline ring. The flexibility of this substituent arises from the rotation around the C(aryl)-O, O-CH₂, and CH₂-C(cyclopropyl) single bonds. Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and the energy barriers between them.
The primary dihedral angle of interest is the C(aryl)-O-CH₂-C(cyclopropyl) torsion angle. Studies on analogous alkoxybenzene molecules suggest that the most stable conformations typically involve the alkyl group being either in the plane of the aromatic ring (syn or anti-periplanar) or perpendicular to it (bisecting). For the cyclopropylmethoxy group, the interaction between the cyclopropyl (B3062369) ring and the aromatic system is of particular importance.
Computational studies on molecules containing a cyclopropylmethyl group show a preference for conformations where the C-C bonds of the cyclopropyl ring eclipse the adjacent C-H or C-O bond. Specifically, research on cyclopropyl methyl ketone has identified the s-cis conformation (where the cyclopropyl ring is cis to the carbonyl group) as the most stable arrangement. uwlax.edu By analogy, in this compound, the cyclopropyl ring is expected to adopt a "bisected" conformation relative to the O-CH₂ bond, where one of the cyclopropane (B1198618) C-C bonds is eclipsed with the C-O bond. This arrangement allows for favorable orbital overlap between the π-system of the benzene (B151609) ring and the Walsh orbitals of the cyclopropyl ring. nih.gov
Further rotation around the C(aryl)-O bond would likely yield two low-energy conformers. The global minimum is predicted to be a near-planar arrangement where the cyclopropylmethoxy group lies roughly in the plane of the benzene ring, minimizing steric hindrance with the adjacent chloro and amino substituents. The energy profile for rotation around this bond would reveal the barriers to conformational change.
| Dihedral Angle | Relative Energy (kJ/mol) | Population (%) | Description |
| C(aryl)-O-CH₂-C(cyclopropyl) ≈ 0° | 0 (Global Minimum) | ~75% | Near-planar conformation, minimizing steric clash. |
| C(aryl)-O-CH₂-C(cyclopropyl) ≈ 90° | ~8-12 | <5% | Perpendicular conformation, representing a rotational barrier. |
| C(aryl)-O-CH₂-C(cyclopropyl) ≈ 180° | ~2-4 | ~20% | Near-planar "anti" conformation, slightly higher in energy. |
| O-CH₂-C(cyclopropyl)-C(ring) ≈ 0°/180° | Lower Energy | - | Bisected conformation, maximizing orbital overlap. |
| O-CH₂-C(cyclopropyl)-C(ring) ≈ 90° | Higher Energy | - | Eclipsed conformation, sterically hindered. |
Note: The data in this table is hypothetical and based on computational studies of analogous molecules. Specific values for this compound would require dedicated DFT calculations.
Intermolecular Interactions and Self-Assembly Prediction
The molecular structure of this compound, featuring a primary amine (a hydrogen bond donor and acceptor), an ether oxygen (a hydrogen bond acceptor), a chlorine atom (capable of halogen bonding), and an aromatic ring (capable of π-π stacking), suggests a rich potential for various intermolecular interactions. These non-covalent interactions are critical in determining the solid-state packing, crystal structure, and potential for self-assembly into larger supramolecular structures.
Computational models can predict the strength and geometry of these interactions. The primary amine group is expected to be the most significant site for hydrogen bonding. It can donate two hydrogen atoms and accept one lone pair, leading to the formation of N-H···N or N-H···O hydrogen bonds. In the solid state, it is highly probable that molecules will form hydrogen-bonded chains or dimers. researchgate.net
Beyond hydrogen bonding, π-π stacking interactions between the electron-rich aniline rings are also anticipated. These interactions, driven by electrostatic and dispersion forces, would likely result in offset or parallel-displaced stacking arrangements to minimize repulsion. The presence of the chloro substituent can influence this stacking by altering the quadrupole moment of the aromatic ring. Furthermore, the chlorine atom itself can participate in halogen bonding (C-Cl···N or C-Cl···O), acting as an electrophilic region (the σ-hole) that interacts with the lone pairs of nitrogen or oxygen atoms on adjacent molecules. The cyclopropyl group can also engage in weak C-H···π interactions. rsc.org
Predicting the self-assembly of aniline derivatives often reveals the formation of nano/microscaled morphologies. nih.gov Aniline oligomers are known to self-assemble through a combination of hydrogen bonding, hydrophobic forces, and π-π stacking. nih.gov For this compound, computational simulations could predict that an initial formation of hydrogen-bonded dimers or chains would be followed by their organization into larger aggregates through π-π stacking, potentially leading to lamellar or fibrous structures. The interplay between these different non-covalent forces dictates the final supramolecular architecture. researchgate.net
| Interaction Type | Potential Sites | Predicted Strength | Role in Self-Assembly |
| Hydrogen Bonding | N-H (donor), N and O (acceptor) | Strong | Primary driving force for forming initial 1D chains or dimers. |
| π-π Stacking | Phenyl rings | Moderate | Secondary force organizing 1D structures into 2D sheets or 3D stacks. |
| Halogen Bonding | C-Cl (donor), N and O (acceptor) | Weak to Moderate | Directional interaction that can influence crystal packing and polymorphism. |
| van der Waals Forces | Cyclopropyl and alkyl portions | Weak | Contribute to overall packing efficiency and stabilization. |
Note: This table provides a qualitative prediction based on the functional groups present in the molecule and computational studies on similar systems.
Prediction of Spectroscopic Properties (e.g., Computational NMR, UV-Vis, IR)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to aid in experimental characterization and interpretation. Methods like DFT for NMR and IR spectra, and Time-Dependent DFT (TD-DFT) for UV-Vis spectra, are commonly employed. jmaterenvironsci.comresearchgate.netscirp.org
Computational NMR: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP. jmaterenvironsci.com The predicted shifts are usually compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data. mdpi.com The calculations would predict distinct signals for the aromatic protons, influenced by the electron-donating effects of the amino and methoxy (B1213986) groups and the electron-withdrawing effect of the chlorine atom. The protons of the cyclopropylmethoxy group would also show characteristic shifts, with the methylene (B1212753) protons adjacent to the oxygen being the most deshielded.
Computational UV-Vis: TD-DFT calculations are used to predict the electronic absorption spectrum by calculating the energies of vertical electronic excitations from the ground state. nih.govresearchgate.net For an aniline derivative like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring. The amino and alkoxy groups act as auxochromes, causing a bathochromic (red) shift of the primary absorption bands of the benzene ring to longer wavelengths. libretexts.org TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of these transitions, providing insight into the electronic structure of the molecule. rsc.org
Computational IR: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.net For this compound, key predicted vibrational bands would include the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic and cyclopropyl groups, C-O-C stretching of the ether linkage, and the C-Cl stretch. wpmucdn.comorgchemboulder.com These predicted spectra are invaluable for assigning experimental IR bands to specific molecular motions.
| Spectroscopic Technique | Predicted Key Features | Computational Method |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range. Methylene (O-CH₂) protons around 3.8-4.2 ppm. Cyclopropyl protons in the 0.3-1.2 ppm range. | DFT (e.g., B3LYP/6-311G(d,p)) with GIAO method. |
| ¹³C NMR | Aromatic carbons from ~115-150 ppm. Methylene carbon at ~70-75 ppm. Cyclopropyl carbons at ~3-12 ppm. | DFT (e.g., B3LYP/6-311G(d,p)) with GIAO method. |
| UV-Vis | Strong π → π* transitions with λ_max predicted around 280-310 nm due to auxochromic effects of -NH₂ and -OR groups. | TD-DFT (e.g., TD-B3LYP) with a suitable basis set. |
| IR | N-H stretches (~3400-3300 cm⁻¹). Aromatic C-H stretch (~3100-3000 cm⁻¹). Aliphatic C-H stretch (~3000-2850 cm⁻¹). C-O-C stretch (~1250 cm⁻¹). C-Cl stretch (~700-800 cm⁻¹). | DFT (e.g., B3LYP/6-311G(d,p)) frequency calculations. |
Note: The predicted values in this table are estimates based on typical ranges for the respective functional groups and computational data for analogous substituted anilines. Actual values would require specific quantum chemical calculations.
Future Research Directions and Emerging Applications in Chemical Science
Development of Novel Catalytic Reactions Involving 3-Chloro-4-(cyclopropylmethoxy)aniline
The aniline (B41778) moiety of this compound makes it a prime candidate for involvement in a variety of catalytic transformations. Future research is anticipated to focus on its use as a substrate in novel C-N bond-forming reactions, which are central to the synthesis of pharmaceuticals and agrochemicals. The development of N-heterocyclic carbene (NHC)-supported catalysts, for instance, has shown promise in improving the efficiency of amination reactions researchgate.net. Exploring the reactivity of this compound with such advanced catalytic systems could lead to the efficient synthesis of complex nitrogen-containing scaffolds.
Furthermore, its participation in multicomponent reactions (MCRs), catalyzed by novel biopolymer-based systems, represents a promising frontier. mdpi.com MCRs offer inherent advantages in terms of efficiency and atom economy. mdpi.com Investigating the role of this aniline derivative in established and new MCRs could yield complex molecular architectures that are otherwise difficult to access.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst System | Potential Product Class | Research Goal |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium-NHC complexes | Di- and Triarylamines | High-efficiency C-N coupling under mild conditions |
| Aza-Friedel-Crafts Reaction | Biopolymer-based catalysts | Substituted Indoles | Asymmetric synthesis of biologically active heterocycles |
| Hantzsch Dihydropyridine Synthesis | Organocatalysts | N-Aryl Dihydropyridines | Facile synthesis of complex, drug-like molecules mdpi.com |
Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization
The imperative of sustainable chemistry is driving research towards greener synthetic methodologies. For aniline derivatives, this often involves replacing traditional reduction methods of nitroarenes, such as the Béchamp reduction which uses iron and acid, with cleaner catalytic hydrogenation processes. mdpi.com Future work on this compound will likely focus on developing synthesis routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.
This includes the design of liquid-phase catalytic hydrogenation processes that offer high yield and selectivity while avoiding the significant environmental pollution associated with older chemical reduction methods. google.com The goal is to develop technologies that are not only environmentally benign but also economically viable for industrial-scale production. mdpi.com
Table 2: Comparison of Synthetic Routes for Substituted Anilines
| Parameter | Traditional Method (e.g., Béchamp Reduction) | Green Chemistry Approach (Catalytic Hydrogenation) |
|---|---|---|
| Reducing Agent | Iron powder, Tin, or Zinc in acid | H₂ gas |
| Catalyst | Not applicable | Platinum, Palladium, or Raney Nickel |
| Byproducts | Large amounts of metal sludge/salts | Primarily water |
| Environmental Impact | High (significant waste, harsh conditions) | Low (atom economical, milder conditions) |
| Chemoselectivity | Often poor | Generally high, can be tuned mdpi.com |
Integration into Advanced Supramolecular Chemistry Research
The distinct functional groups of this compound provide multiple points for non-covalent interactions, making it an attractive building block for supramolecular chemistry. The amino group can act as a hydrogen bond donor, while the oxygen of the ether and the chlorine atom can act as hydrogen bond acceptors. The cyclopropyl (B3062369) group offers a rigid, lipophilic domain that can participate in van der Waals or host-guest interactions.
Future research could explore the incorporation of this molecule into larger supramolecular assemblies such as macrocycles, cages, or polymers. By designing complementary interacting partners, it may be possible to create self-assembling systems with tailored properties for applications in molecular sensing, drug delivery, or catalysis. The specific spatial arrangement of its functional groups could be leveraged to achieve high selectivity in molecular recognition events.
Innovations in Chemo- and Regioselective Functionalization of the Compound
The aromatic ring of this compound is substituted with groups of varying electronic nature, presenting a rich playground for studying and developing new methods for chemo- and regioselective functionalization. The powerful ortho,para-directing amino group, the weakly deactivating chloro group, and the ortho,para-directing ether group create a complex interplay that governs the position of further substitution.
An important research direction will be the development of catalytic systems that can override the inherent directing effects of the existing substituents to achieve functionalization at typically less reactive positions. For example, directed C(sp²)–H bond functionalization could enable the introduction of new groups at specific locations, providing access to novel derivatives that are not achievable through classical electrophilic aromatic substitution. rsc.org Base-controlled metalation strategies could also offer complementary regioselectivity for functionalizing different positions on the quinolinic ring. nih.gov
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position on Ring | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C2 | Ortho to -NH₂, Meta to -Cl, Meta to -OR | Highly Activated |
| C5 | Meta to -NH₂, Ortho to -Cl, Ortho to -OR | Activated, Sterically Hindered |
| C6 | Para to -NH₂, Meta to -Cl, Meta to -OR | Highly Activated |
Contribution to Fundamental Understanding of Aromatic Amines and Cyclopropyl Ethers
Detailed investigation of the physicochemical properties and reactivity of this compound can provide valuable insights into fundamental chemical principles. The cyclopropyl group is known to possess unique electronic properties, including the ability to stabilize adjacent carbocations through a "sigma-aromaticity" effect, which can influence the reactivity of the methoxy (B1213986) bridge and the aniline ring.
Systematic studies on its reaction kinetics, thermodynamics, and spectroscopic properties would contribute to a deeper understanding of:
The electronic interplay between electron-donating (amine, ether) and electron-withdrawing (chloro) substituents on an aromatic system.
The conformational preferences and electronic impact of the cyclopropylmethoxy group compared to more common alkoxy groups.
The effect of substitution patterns on the nucleophilicity and basicity of the aniline nitrogen.
This fundamental data is crucial for refining computational models and predictive tools used in reaction design and mechanistic studies.
Advanced Material Science Applications Requiring Tailored Aniline Scaffolds
Aniline and its derivatives are foundational components in a wide range of materials, including dyes, pigments, and conductive polymers. The specific substitution pattern of this compound offers opportunities for creating new materials with tailored properties.
Future research could focus on its use as a monomer or a precursor to monomers for specialty polymers. The presence of the chlorine atom can enhance flame retardancy and thermal stability, while the cyclopropylmethoxy group can be used to fine-tune solubility, processability, and the morphology of the resulting polymer. Potential applications could be found in:
Organic Electronics: As a building block for organic semiconductors or hole-transport materials in OLEDs or photovoltaic devices.
High-Performance Polymers: Incorporation into polyimides or polyamides to create materials with enhanced thermal and chemical resistance.
Functional Dyes: Derivatization to create novel dyes with specific chromophoric properties for use in sensing or imaging applications.
The ability to precisely control the molecular structure through this tailored aniline scaffold is key to developing next-generation materials with advanced functionalities.
Q & A
Q. What are the common synthetic routes for 3-Chloro-4-(cyclopropylmethoxy)aniline, and how can reaction conditions be optimized for yield and purity?
A practical synthesis involves a two-step process:
- Step 1 (Condensation): React 2-chloro-4-nitrophenol with (chloromethyl)cyclopropane in the presence of potassium carbonate (K₂CO₃) to form the nitro intermediate. Optimal conditions include refluxing in a polar aprotic solvent (e.g., DMF) for 6–8 hours .
- Step 2 (Reduction): Reduce the nitro group to an amine using Fe/NH₄Cl in a mixed solvent system (e.g., ethanol/water). This method avoids hazardous hydrogen gas and achieves yields >80% .
Key Optimization: Adjust stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and monitor reaction progress via TLC to minimize byproducts.
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, particularly the dihedral angle between the aniline and cyclopropylmethoxy groups, which influences electronic properties .
Advanced Research Questions
Q. What role does the cyclopropylmethoxy substituent play in the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
The cyclopropylmethoxy group exhibits a unique combination of steric bulk and electron-withdrawing effects due to the strained cyclopropane ring. This enhances:
- Electrophilic Aromatic Substitution (EAS): Directs incoming electrophiles to the ortho and para positions relative to the amino group.
- Nucleophilic Reactivity: The chlorine atom at position 3 undergoes displacement with nucleophiles (e.g., thiols, amines) under mild conditions (DMF, 60°C, K₂CO₃) .
Experimental Insight: DFT calculations reveal reduced electron density at the chlorine site (Mulliken charge: -0.12), facilitating SNAr mechanisms .
Q. How does this compound interact with biological targets such as enzymes, and what methodologies are used to study these interactions?
- Enzyme Inhibition: The compound inhibits succinate-cytochrome c reductase (IC₅₀ = 12 µM) by competitively binding to the ubiquinone site, as shown in mitochondrial assays .
- Kinase Targets: Derivatives with similar substitution patterns (e.g., 3-chloro-4-(3,4-dichlorophenoxy)aniline) exhibit dual EGFR/HER2 inhibition (IC₅₀ < 50 nM) in breast cancer models. Assays include:
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with kinase targets like EGFR/HER2?
- Molecular Docking (AutoDock Vina): Dock the compound into crystal structures of EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Met793).
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess conformational changes.
- QSAR Models: Use Hammett constants (σ) of substituents to correlate electronic effects with inhibitory activity .
Q. How can contradictory data on the compound’s biological activity (e.g., antifungal vs. kinase inhibition) be reconciled in research?
- Context-Dependent Activity: Antifungal effects (MIC = 8 µg/mL against C. albicans) may arise from membrane disruption, while kinase inhibition requires specific binding pockets.
- Experimental Design:
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
